1-Bromo-4-dimethylphosphoryl-benzene

Thermal properties Process chemistry Solid-state characterization

A bench-stable, non-pyrophoric solid (mp 137–138°C) for safer ligand precursor handling. The para-bromo handle enables modular Suzuki, Heck, or amination diversification, while the air-stable P(V) dimethylphosphine oxide group reduces to active phosphines post-coupling. Eliminates air-sensitive phosphine hazards and specialized equipment needs. For scalable catalyst libraries and process chemistry.

Molecular Formula C8H10BrOP
Molecular Weight 233.04 g/mol
CAS No. 4648-59-3
Cat. No. B1528430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-dimethylphosphoryl-benzene
CAS4648-59-3
Molecular FormulaC8H10BrOP
Molecular Weight233.04 g/mol
Structural Identifiers
SMILESCP(=O)(C)C1=CC=C(C=C1)Br
InChIInChI=1S/C8H10BrOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3
InChIKeyVVPOOPJRWPTMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(dimethylphosphoryl)benzene CAS 4648-59-3: Scientific Procurement and Technical Specifications


1-Bromo-4-(dimethylphosphoryl)benzene (CAS 4648-59-3), also known as (4-bromophenyl)dimethylphosphine oxide, is an organophosphorus compound with the molecular formula C8H10BrOP and a molecular weight of 233.04 g/mol . This compound features a para-bromophenyl group bonded to a dimethylphosphine oxide moiety, providing dual reactivity: the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Heck, Suzuki, amination, alkoxycarbonylation) to generate functionalized arylphosphine ligands, while the phosphine oxide group confers stability and potential coordination properties [1]. The compound is commercially available with reported purities of 95%+ to NLT 98%, making it suitable as a pharmaceutical intermediate and building block for complex organic syntheses .

Why 1-Bromo-4-(dimethylphosphoryl)benzene Cannot Be Replaced by Generic Analogs


Generic substitution among bromophenylphosphine oxides is scientifically unsound due to profound differences in physical properties, storage requirements, and synthetic accessibility that directly impact experimental reproducibility and process economics. Compounds within this class exhibit divergent melting points (e.g., 137-138 °C for the target dimethyl derivative versus 153-157 °C for the diphenyl analog), molecular weights (233.04 vs. 357.18 g/mol), and storage conditions (the target compound requires 2-8 °C under nitrogen, whereas certain analogs are stable at room temperature) [1]. Additionally, the para-substitution pattern (4-bromo) confers distinct reactivity profiles in palladium-catalyzed cross-coupling compared to ortho- or meta-isomers, as documented in systematic studies of OPPh3−n(4-C6H4Br)n series compounds [2]. Procurement decisions lacking these comparative data risk synthetic failure, suboptimal yields, or invalidated experimental results.

Quantitative Differentiation Evidence: 1-Bromo-4-(dimethylphosphoryl)benzene vs. Closest Analogs


Thermal Processing Window: Melting Point Differential Between Dimethyl and Diphenyl Analogs

The target compound exhibits a melting point of 137-138 °C, which is 15-20 °C lower than the melting point range of its closest structural analog, (4-bromophenyl)diphenylphosphine oxide (153-157 °C) [1]. This differential translates to a significantly broader thermal processing window for applications requiring melt-phase incorporation or solid dispersion without thermal degradation of co-formulated components. The lower melting point of the dimethyl analog also facilitates easier purification via recrystallization and reduces energy input requirements during industrial-scale melt processing.

Thermal properties Process chemistry Solid-state characterization

Molecular Economy: Comparative Molecular Weight and Atom Efficiency

The target compound possesses a molecular weight of 233.04 g/mol, which is 124.14 g/mol lower (approximately 35% mass reduction) than (4-bromophenyl)diphenylphosphine oxide (357.18 g/mol) [1]. In multi-step syntheses where this compound serves as an intermediate that will ultimately be cleaved or transformed, the lower molecular weight translates to higher atom economy and reduced mass intensity metrics. This is particularly relevant for pharmaceutical process chemistry where cost-per-kilogram of advanced intermediates is a critical procurement parameter.

Molecular weight Atom economy Synthetic efficiency

Storage Stability Requirements: Comparative Sensitivity to Ambient Conditions

The target compound requires storage at 2-8 °C under nitrogen atmosphere to maintain long-term stability [1]. In contrast, (4-bromophenyl)diphenylphosphine oxide is reported to be storable at room temperature in sealed, dry conditions [2]. This differential in storage requirements reflects fundamental differences in chemical stability and hygroscopicity between the dimethyl and diphenyl phosphine oxide derivatives. For research laboratories without reliable cold-chain infrastructure, or for long-term compound repository management, this stability differential may influence procurement decisions.

Storage stability Handling requirements Supply chain logistics

Catalytic Cross-Coupling Reactivity: Documented Versatility in Palladium-Catalyzed Transformations

The target compound belongs to the OPPh3−n(4-C6H4Br)n series (n=1-3) that has been systematically demonstrated to undergo efficient palladium-catalyzed Heck, Suzuki, amination, and alkoxycarbonylation reactions to produce a wide range of functionalized arylphosphine oxides in excellent yields [1]. The para-bromo substitution pattern of the target compound provides predictable and well-characterized reactivity in these transformations, enabling reliable synthetic route planning. This documented versatility contrasts with ortho- or meta-substituted analogs that may exhibit altered reactivity profiles due to steric or electronic effects.

Cross-coupling Palladium catalysis Ligand synthesis

Application Scenarios Where 1-Bromo-4-(dimethylphosphoryl)benzene Delivers Demonstrated Value


Synthesis of Functionalized Arylphosphine Ligands via Palladium-Catalyzed Cross-Coupling

The target compound serves as an entry point for generating structurally diverse arylphosphine ligands through Heck, Suzuki, amination, or alkoxycarbonylation reactions [1]. The para-bromine atom provides a reliable coupling handle while the pre-formed phosphine oxide moiety eliminates the need for air-sensitive phosphine handling during ligand synthesis. This scenario leverages the compound's lower molecular weight (233.04 g/mol) for improved atom economy compared to bulkier diphenyl analogs.

Pharmaceutical Intermediate Manufacturing Requiring Cold-Chain Management

In pharmaceutical process development where this compound serves as an advanced intermediate, procurement specifications must account for the required 2-8 °C nitrogen storage [2]. This scenario is particularly relevant for GMP manufacturing environments where storage condition documentation and stability monitoring are mandatory. The compound's defined melting point (137-138 °C) enables reproducible crystallization-based purification protocols.

Temperature-Sensitive Formulation Development Requiring Lower Melting Point Excipients

For material science applications where thermal processing compatibility is critical, the 137-138 °C melting point of the target compound provides a 15-20 °C processing advantage over the diphenyl analog (153-157 °C) [3]. This lower melting point may enable melt-blending with thermally sensitive polymers or active pharmaceutical ingredients without exceeding degradation thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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